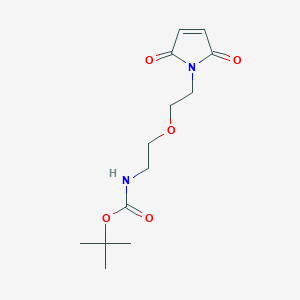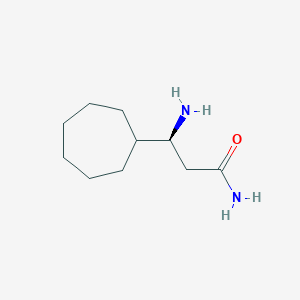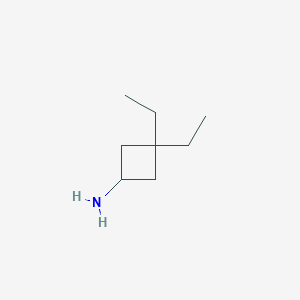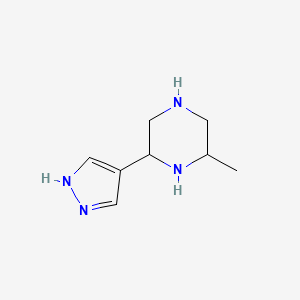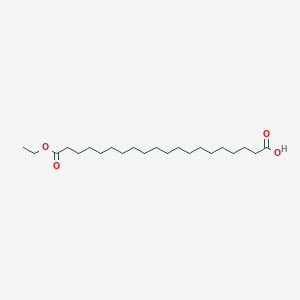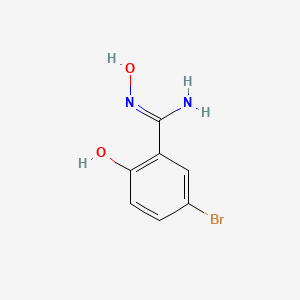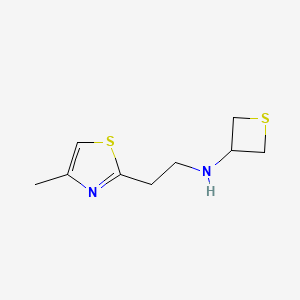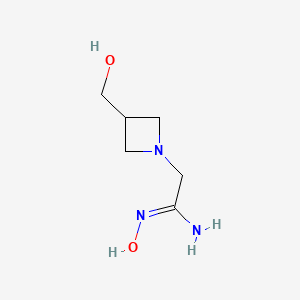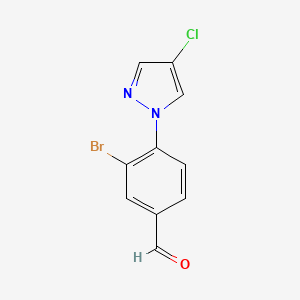
3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde: is a heterocyclic compound that features a benzaldehyde core substituted with bromine and a pyrazole ring containing chlorine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error .
化学反应分析
Types of Reactions:
Oxidation: The aldehyde group in 3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: 3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzoic acid.
Reduction: 3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials with specific electronic and optical properties .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents .
Medicine: The compound is explored for its potential anti-inflammatory and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines and reduce inflammation in animal models .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for the synthesis of polymers and other high-performance materials .
作用机制
The mechanism of action of 3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors involved in disease pathways. For example, it may act as an inhibitor of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation and apoptosis .
Molecular Targets and Pathways:
Kinases: Inhibition of kinase activity can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Receptors: Binding to specific receptors can modulate immune responses and reduce inflammation.
相似化合物的比较
3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine: Similar in structure but with a pyridine ring instead of a benzaldehyde core.
4-Bromo-1H-pyrazole: Lacks the benzaldehyde and chlorine substituents but shares the pyrazole ring.
Imidazole derivatives: Similar heterocyclic compounds with a wide range of biological activities.
Uniqueness: 3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is unique due to its combination of a benzaldehyde core with bromine and chlorine substituents, which provides distinct reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science .
属性
分子式 |
C10H6BrClN2O |
|---|---|
分子量 |
285.52 g/mol |
IUPAC 名称 |
3-bromo-4-(4-chloropyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H6BrClN2O/c11-9-3-7(6-15)1-2-10(9)14-5-8(12)4-13-14/h1-6H |
InChI 键 |
WEAYOKXGDZXGKH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C=O)Br)N2C=C(C=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


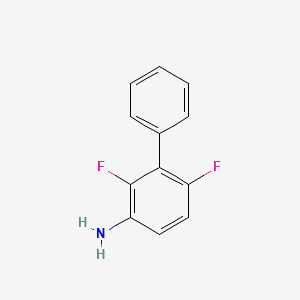
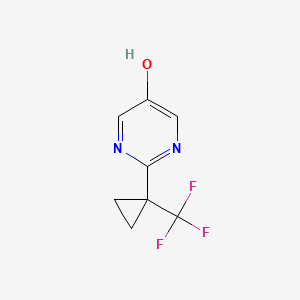
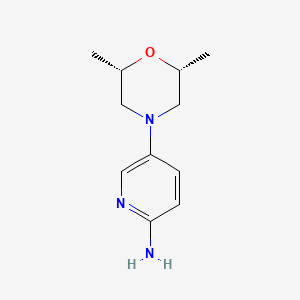
![Methyl 7-bromo-2-oxo-8-(piperidin-1-ylmethyl)-2H-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B13325560.png)


